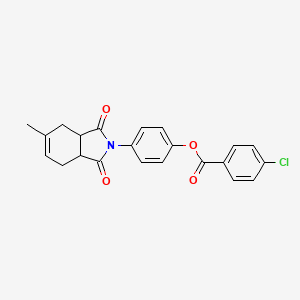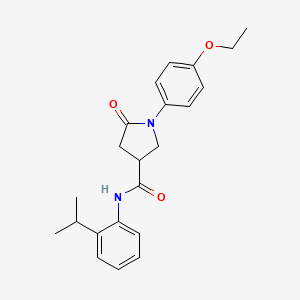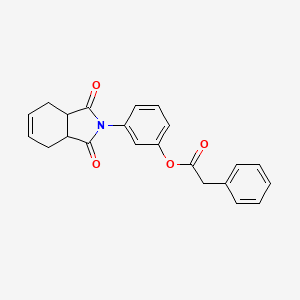
N-(3,4-dichlorophenyl)-5-oxo-2-phenyltetrahydro-3-furancarboxamide
Descripción general
Descripción
N-(3,4-dichlorophenyl)-5-oxo-2-phenyltetrahydro-3-furancarboxamide is a useful research compound. Its molecular formula is C17H13Cl2NO3 and its molecular weight is 350.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 349.0272487 g/mol and the complexity rating of the compound is 453. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Environmental Impact and Toxicity
Persistent Environmental Contaminants : Chlorinated phenols, such as 2,4-dichlorophenol, and their degradation products, including PCDD/Fs, are known for their environmental persistence and potential for bioaccumulation. Studies have shown that these compounds can exert moderate to considerable toxic effects on both mammalian and aquatic life, depending on exposure levels and environmental conditions (Krijgsheld & Gen, 1986).
Human Exposure and Health Risks : Human exposure to chlorinated phenols and their by-products, primarily through environmental contamination, has raised concerns regarding potential health risks. For example, PCP and its impurities, including PCDD/Fs, have been linked to a range of toxic effects in humans, warranting further investigation into their occurrence and impact (Zheng, Yu, Wang, & Qu, 2012).
Biodegradation and Remediation : The remediation of environments contaminated with chlorinated phenols and related compounds relies significantly on biodegradation processes. Research has highlighted the role of microorganisms in the degradation of 2,4-D and its primary metabolite, 2,4-dichlorophenol, emphasizing the importance of microbial communities in mitigating the environmental impact of these contaminants (Magnoli, Carranza, Aluffi, Magnoli, & Barberis, 2020).
Propiedades
IUPAC Name |
N-(3,4-dichlorophenyl)-5-oxo-2-phenyloxolane-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2NO3/c18-13-7-6-11(8-14(13)19)20-17(22)12-9-15(21)23-16(12)10-4-2-1-3-5-10/h1-8,12,16H,9H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCPTAQCCQCYTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1=O)C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-{2-[cyclopropyl(2-ethoxybenzyl)amino]ethyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B4008343.png)

![4-[1-benzyl-2-oxo-2-(1-piperidinyl)ethyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4008359.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B4008368.png)
![(3S*,4S*)-4-[4-(2-furoyl)-1-piperazinyl]-1-(phenylsulfonyl)-3-pyrrolidinol](/img/structure/B4008369.png)
![N-[4-(4-chlorophenoxy)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4008376.png)

![3-{1-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B4008388.png)
![4,4'-(dibenzo[b,d]furan-2,8-diyldisulfonyl)dimorpholine](/img/structure/B4008394.png)
![5-{[(2,3-dimethylphenyl)amino]methylene}-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4008415.png)
![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B4008420.png)
![1-allyl-3-hydroxy-3-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4008428.png)
